MAO-B Inhibition Profile of 3-Chloroisoquinolin-8-amine
3-Chloroisoquinolin-8-amine demonstrates weak, non-selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM in a recombinant enzyme assay [1]. This activity is approximately 600-fold weaker than a potent, structurally distinct MAO-B inhibitor, CHEMBL3094008, which exhibits an IC50 of 28 nM in a rat brain mitochondrial homogenate [2]. The compound's weak potency and lack of selectivity over MAO-A (IC50 >100,000 nM) [1] indicate that it is not a viable lead for MAO-B inhibition without significant structural optimization.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (human, recombinant) |
| Comparator Or Baseline | CHEMBL3094008: 28 nM (rat, brain mitochondrial) |
| Quantified Difference | ~607-fold less potent |
| Conditions | Human recombinant MAO-B vs. rat brain mitochondrial MAO-B (note: different species and assay formats limit direct comparison) |
Why This Matters
This quantifies that the compound's intrinsic MAO-B activity is negligible for drug discovery; its procurement value is solely as a synthetic building block, not as a bioactive molecule.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). 3-Chloroisoquinolin-8-amine MAO-B IC50: 17,000 nM. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
- [2] BindingDB. BDBM50038061 (CHEMBL3094008). A potent MAO-B inhibitor IC50: 28 nM. Available from: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038061 View Source
